molecular formula C14H10O6 B12532519 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one CAS No. 659737-93-6

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one

Katalognummer: B12532519
CAS-Nummer: 659737-93-6
Molekulargewicht: 274.22 g/mol
InChI-Schlüssel: FTDPMUIYQFTFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities and structural variety. Xanthones are aromatic oxygenated heterocyclic molecules with a dibenzo-γ-pyrone scaffold. The compound’s molecular formula is C14H10O6, and it has a molecular weight of 274.2256 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenolic compounds as starting materials, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex xanthone derivatives.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.

    Medicine: Due to its potential anti-inflammatory and anticancer activities, it is studied for therapeutic applications.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Wirkmechanismus

The mechanism of action of 1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one: Similar in structure but with a methyl group instead of a methoxy group.

    1,3,8-Trihydroxy-2,4,6-trimethoxyxanthen-9-one: Contains additional methoxy groups, leading to different chemical properties.

    1,3,6-Trihydroxy-2,8-diprenyl-7-methoxy-9H-xanthene-9-one: Features prenyl groups, which affect its biological activity

Uniqueness

1,3,6-Trihydroxy-8-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxyl groups at the 1, 3, and 6 positions contribute to its antioxidant, anti-inflammatory, and anticancer activities .

Eigenschaften

CAS-Nummer

659737-93-6

Molekularformel

C14H10O6

Molekulargewicht

274.22 g/mol

IUPAC-Name

1,3,6-trihydroxy-8-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-19-9-3-7(16)5-11-13(9)14(18)12-8(17)2-6(15)4-10(12)20-11/h2-5,15-17H,1H3

InChI-Schlüssel

FTDPMUIYQFTFJU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.